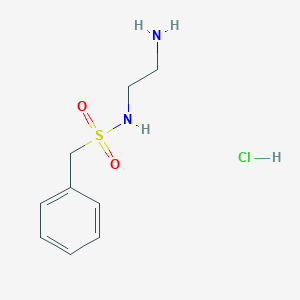

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group attached to a phenylmethanesulfonamide moiety, which is further stabilized by a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethanol with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine on the aminoethyl side chain undergoes rapid acylation under mild conditions. This reaction is regioselective due to the higher nucleophilicity of the free amine compared to the sulfonamide nitrogen.

-

Reagents/Conditions : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., pyridine) at room temperature .

-

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine neutralizes HCl byproduct.

-

Products : N-Acyl derivatives (e.g., N-acetyl or N-benzoyl analogs) form in high yields (72–91%) .

Sulfonylation Reactions

Similar to acylation, sulfonylation targets the aminoethyl group, yielding sulfonamide-modified products.

-

Reagents/Conditions : Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) with pyridine at ambient temperature .

-

Mechanism : Nucleophilic substitution at the sulfonyl chloride’s sulfur atom, facilitated by the amine’s lone pair.

-

Products : N-Sulfonyl derivatives (e.g., N-benzenesulfonyl analogs) with excellent yields (85–90%) .

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its components.

| Condition | Reagents | Products |

|---|---|---|

| Acidic (HCl, Δ) | Concentrated HCl, heat | Methanesulfonic acid + 4-(2-aminoethyl)aniline hydrochloride |

| Basic (NaOH, Δ) | Aqueous NaOH, reflux | Sodium methanesulfonate + 4-(2-aminoethyl)aniline (free base) |

Oxidation Reactions

The aminoethyl group is susceptible to oxidation, leading to nitro or imine intermediates.

-

Reagents/Conditions : Strong oxidizing agents (e.g., KMnO₄, H₂O₂) in acidic or neutral media.

-

Products : Oxidation of the primary amine generates nitroethane derivatives or Schiff bases, depending on conditions.

Substitution Reactions

-

Reagents/Conditions : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) at elevated temperatures.

-

Products : Ortho-substituted derivatives (e.g., nitro or chloro analogs) in moderate yields.

Mechanistic Insights and Reactivity Trends

-

Regioselectivity : The aminoethyl group reacts preferentially over the sulfonamide nitrogen due to reduced steric hindrance and higher basicity .

-

Resonance Effects : The sulfonamide group stabilizes intermediates via resonance, influencing reaction pathways .

-

Catalysis : Base catalysts (e.g., pyridine) accelerate acylation/sulfonylation by scavenging HCl .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a foundational reagent in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Reactions : It is utilized in various organic reactions due to its ability to form stable complexes with other chemical species.

Biology

- Enzyme Inhibition Studies : The compound has been employed in the study of enzyme inhibition, particularly regarding its interaction with carbonic anhydrase and other enzymes involved in metabolic pathways.

- Protein Interactions : It acts as a chemical probe for investigating protein-protein interactions, which is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

- Potential Antimicrobial Agent : Preliminary studies suggest that N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride may exhibit antimicrobial properties, making it a candidate for drug development against bacterial infections.

- Therapeutic Applications : Its structural characteristics indicate potential use in treating conditions related to enzyme dysfunctions or imbalances in physiological processes.

Industry

- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals, contributing to various industrial applications.

Enzyme Inhibition

A study highlighted the compound's effectiveness in inhibiting carbonic anhydrase activity, which plays a vital role in maintaining acid-base balance within the body. The inhibition was quantified using kinetic assays, demonstrating significant alterations in enzyme activity upon treatment with this compound .

Antimicrobial Activity

Research indicated that derivatives of similar sulfonamide compounds exhibited substantial antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported around 256 µg/mL, suggesting potential therapeutic relevance for this compound as well .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for synthesis; reagent in organic reactions |

| Biology | Enzyme inhibition studies; protein interaction investigations |

| Medicine | Potential antimicrobial agent; therapeutic applications |

| Industry | Production of specialty chemicals; pharmaceutical intermediates |

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonamide moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Aminoethyl)benzenesulfonamide hydrochloride

- N-(2-Aminoethyl)-1-phenylmethanesulfonamide

- N-(2-Aminoethyl)thiourea

Uniqueness

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced profile of stability, reactivity, and efficacy, making it a versatile tool in research and industrial applications.

Biologische Aktivität

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride, also known as N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and a molecular weight of approximately 214.29 g/mol. Its structure features a phenyl group substituted with an aminoethyl group and a methanesulfonamide moiety, which enhances its solubility and stability in various applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity through two main mechanisms:

- Active Site Binding : It binds to the active site of enzymes, disrupting their normal function.

- Allosteric Modulation : It may also bind to allosteric sites, causing conformational changes that affect enzyme activity.

These interactions can lead to alterations in signaling pathways and cellular processes, resulting in various physiological effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, research has demonstrated its ability to induce apoptosis in cancer cell lines by arresting the cell cycle at the S phase and altering the expression of pro-apoptotic and anti-apoptotic proteins .

Table 1: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100.07% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

This table summarizes the inhibition rates and IC50 values for various cancer cell lines treated with this compound compared to standard treatments like Sunitinib .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structural similarities with other sulfonamides suggest potential inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

A notable case study involved the application of this compound in a series of experiments aimed at understanding its effects on HepG2 liver cancer cells. The study revealed that treatment with varying concentrations resulted in significant apoptosis as evidenced by flow cytometry analysis. The expression levels of Bax (pro-apoptotic) increased while Bcl-2 (anti-apoptotic) decreased, indicating a shift towards apoptosis mediated through mitochondrial pathways .

Applications in Drug Development

This compound is being explored for its potential therapeutic applications across various fields:

- Cancer Therapy : Due to its antitumor activity.

- Anti-inflammatory Treatments : Potential use in conditions characterized by excessive inflammation.

- Enzyme Inhibition : As a tool in biochemical assays to study enzyme functions and interactions.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-1-phenylmethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-7-11-14(12,13)8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWWIPZOSZTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.